molecular formula C11H12O3 B122075 (E)-Ethyl 3-(4-hydroxyphenyl)acrylate CAS No. 7362-39-2

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate

Cat. No. B122075
CAS RN: 7362-39-2
M. Wt: 192.21 g/mol
InChI Key: ZOQCEVXVQCPESC-VMPITWQZSA-N
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Description

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate is a compound that is part of a broader class of organic molecules known as acrylates. These compounds are characterized by the presence of a vinyl group adjacent to a carboxylic ester function. The specific structure of (E)-ethyl 3-(4-hydroxyphenyl)acrylate includes an ethyl ester linked to an acrylic acid moiety, which is further substituted with a hydroxyphenyl group. This structure is indicative of a chalcone skeleton, which is known for its planarity and conjugated system, contributing to its chemical reactivity and potential applications in polymer synthesis and material science.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of acrylate compounds is generally characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the related compound in paper was characterized by FT-IR, 1H-NMR, and X-ray single-crystal diffraction, confirming the presence of functional groups and providing detailed geometric parameters. The planarity of the chalcone skeleton and the coplanar arrangement of the molecule are typical features that can be expected in (E)-ethyl 3-(4-hydroxyphenyl)acrylate as well.

Chemical Reactions Analysis

Acrylate compounds are known for their ability to participate in various chemical reactions, particularly polymerization. For instance, the monomer in paper underwent atom transfer radical polymerization (ATRP), a controlled method that allows for the synthesis of polymers with defined molecular weights and architectures. The presence of a hydroxy group in (E)-ethyl 3-(4-hydroxyphenyl)acrylate could offer additional reactivity, potentially enabling post-polymerization modifications or crosslinking reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate compounds are influenced by their molecular structure. The conjugated system and the presence of polar functional groups typically result in compounds with significant optical properties, which can be analyzed using vibrational spectroscopy, as seen in paper . Theoretical calculations, such as DFT, can predict the electronic properties, including HOMO and LUMO energies, which are crucial for understanding the reactivity and stability of the compound. The crystalline structure, as reported in paper , provides insight into the solid-state properties, which are important for material applications.

Scientific Research Applications

  • Skin Sensitization Potency : A study compared the skin sensitization potency of different acrylates, including ethyl acrylate, using the local lymph node assay (LLNA). It was found that these compounds have some potential to cause skin sensitization. Ethyl acrylate was classified as a weak sensitizer (Dearman et al., 2007).

  • Chemical Synthesis Applications : A novel one-pot, three-component Wittig–SNAr approach to synthesize ethyl (E)-3-acrylates, including ethyl (E)-3-(4-hydroxyphenyl)acrylate, was developed. This method is used to create intermediates for aurora 2 kinase inhibitors and is notable for its high stereoselectivity and environmentally benign conditions (Xu et al., 2015).

  • Vinylation in Organic Synthesis : The vinylation of 4-bromo-4′-hydroxybiphenyl with ethyl acrylate was investigated using a nickel catalyst, resulting in high selectivity for the formation of ethyl 4-(4′-hydroxyphenyl)cinnamate. This highlights its application in the field of organic synthesis (Kelkar et al., 1994).

  • Photoprotective Compounds : A heterocyclic compound, LQFM048, derived from (E)-ethyl acrylate, showed significant photoprotective effects and potential for development as a new sunscreen product. It also demonstrated low acute oral systemic toxicity in mice (Vinhal et al., 2016).

  • Polymer-Based Drug Release : Ethyl acrylate was used in the synthesis of crosslinked polymeric hydrogels for drug release studies. This research is significant in the development of drug delivery systems (Arun & Reddy, 2005).

  • Polymer Synthesis and Metal Complexes : The synthesis of 3-Acetyl-4-hydroxyphenyl acrylate and its polymerization to form polymeric-metal complexes was studied. This illustrates the compound's application in creating novel polymers with potential industrial applications (Nanjundan et al., 2004).

  • Corrosion Inhibition : Certain chalcone derivatives of ethyl acrylate have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solutions, highlighting their application in industrial maintenance (Lgaz et al., 2017).

  • Anticancer Properties : The sodium salt of a derivative of ethyl (E)-3-(4-hydroxyphenyl)acrylate showed potential anticancer effects against Ehrlich Ascites Carcinoma cells in mice, indicating its application in cancer research (Mohammed et al., 2021).

  • Chemical Binding Studies : Ethyl 2-cyanoacrylate, a related compound, has been studied for its covalent binding to human hemoglobin, useful for biological monitoring of exposure to acrylates (Jeppsson et al., 2010).

  • Single-Chain Folding in Water : Amphiphilic copolymers including ethyl acrylate derivatives have been studied for their single-chain folding in water, useful in drug delivery and sensor applications (Wang et al., 2018).

properties

IUPAC Name

ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQCEVXVQCPESC-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501341775
Record name p-Coumaric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501341775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate

CAS RN

2979-06-8, 7362-39-2
Record name NSC408777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Coumaric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501341775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
LP Luo, FQ Cheng, L Ji, HY Yu - Zhongguo Zhong yao za zhi …, 2015 - europepmc.org
Chemical constituents of 95% ethanol extract of the dried persistent calyx of Physalis pubescens were investigated. By chromatography on a silica gel column and reverse-phase …
Number of citations: 3 europepmc.org
D Bi - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective To study the chemical constituents of Lianhua Qingwen Capsule (LQC). Methods The compounds were isolated and purified by column chromatography over silica gel and …
Number of citations: 6 pesquisa.bvsalud.org
BI Dan - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective To study the chemical constituents of Lianhua Qingwen Capsule (LQC). Methods The compounds were isolated and purified by column chromatography over silica gel and …
Number of citations: 0 pesquisa.bvsalud.org
Y Wang, J Luo, Z Liu - Journal of Organometallic Chemistry, 2013 - Elsevier
A novel 8-hydroxyquinoline functionalized poly (ethylene glycol) bridged dicationic ionic liquid ([HQ-PEG 1000 -DIL][BF 4 ]) was synthesized and characterized. It was applied as an …
Number of citations: 32 www.sciencedirect.com
C Muzenda - 2018 - search.proquest.com
The Mizoroki-Heck coupling reaction, above every other coupling reaction, has been the most successful and indispensable tool for the vinylation of aryl/vinyl halides or triflates …
Number of citations: 3 search.proquest.com
S Oufensou, S Casalini, V Balmas, P Carta, W Chtioui… - Molecules, 2021 - mdpi.com
Onychomycosis is a common nail infection mainly caused by species belonging to the F. oxysporum, F. solani, and F. fujikuroi species complexes. The aim of this study was to evaluate …
Number of citations: 4 www.mdpi.com
AE Al-Snafi - International Journal of Current Pharmaceutical …, 2019 - researchgate.net
A REVIEW ON LAWSONIA INERMIS: A POTENTIAL MEDICINAL PLANT Page 1 Review Article A REVIEW ON LAWSONIA INERMIS: A POTENTIAL MEDICINAL PLANT ALI ESMAIL AL-…
Number of citations: 108 www.researchgate.net
CS Yang, JJ Chen, HC Huang, GJ Huang, SY Wang… - Molecules, 2017 - mdpi.com
Three new benzenoid derivatives, lawsoinermone (1), inermidioic acid (2), and inermic acid (3) have been isolated from the aerial part of Lawsonia inermis, together with 11 known …
Number of citations: 10 www.mdpi.com
AA Al Otaibi - 2017 - nova.newcastle.edu.au
Green chemistry, also known as environmentally benign chemistry or clean chemistry, is a branch of modern chemistry that promotes the design of products and processes which can …
Number of citations: 2 nova.newcastle.edu.au
S Dong, Y Zhou, JC Wang, YL Zhuo… - Natural Product …, 2022 - Taylor & Francis
A new flavonoid (bunge A) (1), a new sesquiterpene (bunge B) (8), a new furan derivative (bunge C) (12) and a new alkenoic acid (bunge D) (14), together with ten known ones [four …
Number of citations: 6 www.tandfonline.com

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